2,5-Dichloro-6-fluorobenzotrifluoride

描述

Historical Context of Halogenated Benzotrifluorides

The development of halogenated benzotrifluoride chemistry traces its origins to the broader emergence of organofluorine chemistry in the nineteenth century. Organofluorine chemistry began in the 1800s with the development of organic chemistry, when the first organofluorine compound was discovered in 1835 by Dumas and Péligot, who distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. This pioneering work established the foundation for subsequent developments in fluorinated aromatic compounds. The systematic study of benzotrifluoride and its halogenated derivatives gained momentum in the early twentieth century, with significant contributions documented in the Journal of the American Chemical Society as early as 1935.

The evolution of halogenated benzotrifluoride synthesis was closely linked to advances in fluorination methodology. In 1862, Alexander Borodin pioneered a halogen exchange method by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing precedent for the preparation of fluorinated aromatic compounds. Frédéric Swarts introduced antimony fluoride as a fluorinating agent in 1898, which became instrumental in the development of industrial-scale fluorination processes. The industrial significance of chlorofluorocarbons in the 1920s, particularly CCl₃F and CCl₂F₂, attracted attention to the potential applications of halogenated aromatic compounds.

Process development for benzotrifluoride derivatives accelerated during the mid-twentieth century. Patents from this era describe efficient methods for preparing benzotrifluoride and its derivatives by contacting benzotrichloride or corresponding derivatives with hydrogen fluoride. Industrial production methods established during this period involved reacting benzotrichloride with hydrogen fluoride in pressurized reactors at temperatures between 85° and elevated temperatures, with aluminum trichloride serving as an effective catalyst. These foundational synthetic approaches provided the technological framework for synthesizing more complex polyhalogenated derivatives, including compounds with multiple chlorine and fluorine substituents such as 2,5-dichloro-6-fluorobenzotrifluoride.

Nomenclature and Structural Classification

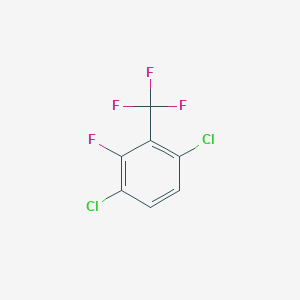

The systematic nomenclature of this compound reflects the complex substitution pattern characteristic of polyhalogenated aromatic compounds. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as 1,4-dichloro-2-fluoro-3-(trifluoromethyl)benzene, which precisely describes the position of each substituent on the benzene ring. The chemical abstract service registry number 1221272-84-9 provides unique identification for this specific isomer. Alternative nomenclature systems include the designation as 3,6-dichloro-alpha,alpha,alpha,2-tetrafluorotoluene, emphasizing the relationship to trifluorotoluene as the parent compound.

The molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, one fluorine atom at position 6, and a trifluoromethyl group (-CF₃) at position 1. The molecular formula C₇H₂Cl₂F₄ indicates the presence of seven carbon atoms, two hydrogen atoms, two chlorine atoms, and four fluorine atoms, resulting in a molecular weight of 232.99 daltons. The structural representation using Simplified Molecular Input Line Entry System notation is FC(F)(F)C1=C(F)C(Cl)=CC=C1Cl, which encodes the complete connectivity and stereochemistry of the molecule.

The compound belongs to the broader class of halogenated aromatic compounds, specifically within the subfamily of polyhalogenated benzotrifluorides. This classification places it among compounds characterized by multiple halogen substituents and the presence of trifluoromethyl functionality. The strategic arrangement of electron-withdrawing substituents creates a highly electronegative aromatic system with distinct reactivity patterns compared to less substituted analogs. The presence of both chlorine and fluorine atoms in specific positions generates unique electronic effects that influence molecular properties and chemical behavior.

Position of this compound in Organofluorine Chemistry

Within the expansive field of organofluorine chemistry, this compound occupies a specialized niche characterized by its multiple fluorine-containing functionalities and mixed halogenation pattern. The compound exemplifies the evolution of organofluorine chemistry from simple monofluorinated compounds to sophisticated polyhalogenated architectures designed for specific applications. The trifluoromethyl group, which serves as a key structural element, represents one of the most important fluorinated substituents in modern organic chemistry due to its unique electronic properties and metabolic stability.

The compound's position within organofluorine chemistry is distinguished by its combination of both aromatic fluorination and trifluoromethyl functionality. This dual fluorine incorporation strategy represents an advanced approach to molecular design, where multiple modes of fluorine introduction are employed to achieve desired properties. The aromatic fluorine atom at position 6 provides direct electronic influence on the benzene ring, while the trifluoromethyl group contributes both electronic and steric effects. This combination creates a molecular architecture that balances electronic modulation with structural rigidity.

Recent developments in organofluorine chemistry have emphasized the importance of selective carbon-fluorine bond transformations. Research has demonstrated that compounds containing both aromatic fluorine and trifluoromethyl groups can undergo selective functional group manipulations. For instance, studies on carbon-fluorine transformations of benzotrifluorides through activation of ortho-hydrosilyl groups have shown that single carbon-fluorine bond modifications can be achieved while preserving other fluorinated functionalities. These findings indicate that this compound and related compounds can serve as platforms for selective chemical modifications.

The compound also represents an important class within the broader category of aromatic fluorocarbons, which are characterized by their enhanced chemical stability and unique physical properties. The combination of multiple halogen substituents creates a molecular system with reduced susceptibility to metabolic degradation and increased resistance to thermal decomposition. These properties position such compounds as valuable synthetic intermediates and potential components in advanced materials applications.

Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on polyhalogenated benzotrifluoride derivatives due to their potential applications in pharmaceutical development, materials science, and synthetic chemistry. The significance of this compound in current research stems from its unique combination of structural features that confer distinct chemical and physical properties. The compound's highly electronegative character, resulting from the presence of multiple halogen substituents, creates opportunities for novel chemical transformations and materials applications.

Research in pharmaceutical chemistry has highlighted the importance of fluorinated aromatic compounds as building blocks for drug development. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate biological activity. Studies have demonstrated that halogenated benzotrifluoride derivatives can serve as versatile synthetic intermediates in the preparation of complex pharmaceutical targets. The development of selective halogenation methods has enabled the preparation of specific isomers such as this compound with high regiochemical control.

Materials science applications represent another significant area of contemporary research interest. Polyhalogenated aromatic compounds exhibit unique properties that make them valuable for specialized applications requiring chemical inertness and thermal stability. The high degree of halogenation in this compound contributes to enhanced materials properties, including reduced flammability and improved chemical resistance. Research has shown that such compounds can function as components in high-performance polymers and specialized coatings.

The development of advanced synthetic methodologies has further elevated the research significance of polyhalogenated benzotrifluorides. Recent studies have focused on selective functionalization approaches that allow for precise molecular modifications while preserving the core fluorinated architecture. These methodological advances have enabled researchers to explore structure-activity relationships and develop new compounds with tailored properties. The availability of compounds such as this compound through specialized chemical suppliers has facilitated research efforts and accelerated discovery programs.

Table 1: Key Properties and Research Applications of this compound

| Property | Value | Research Significance |

|---|---|---|

| Molecular Formula | C₇H₂Cl₂F₄ | Enables structure-activity studies |

| Molecular Weight | 232.99 daltons | Suitable for synthetic applications |

| CAS Registry Number | 1221272-84-9 | Facilitates literature searches |

| Halogen Content | 4 halogen atoms | High reactivity potential |

| Fluorine Content | 4 fluorine atoms | Enhanced stability properties |

Structure

2D Structure

属性

IUPAC Name |

1,4-dichloro-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSFLMWHRJYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Halogenation of Benzotrifluoride Derivatives

Method Overview:

One of the most straightforward approaches involves halogenating benzotrifluoride derivatives at specific positions on the aromatic ring. This method typically employs electrophilic halogenation reagents such as chlorine and fluorine sources under controlled conditions.

Starting with benzotrifluoride or its derivatives, selective chlorination at the 2-position is achieved using chlorine gas in the presence of catalysts like iron(III) chloride or aluminum chloride, often under elevated temperatures (around 80–120°C).

Fluorination at the 6-position can be conducted via nucleophilic aromatic substitution (SNAr) reactions, utilizing fluorinating agents such as potassium fluoride (KF) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

A study indicates that chlorination of benzotrifluoride derivatives yields 2,5-dichlorobenzotrifluoride with yields up to 70% under optimized conditions involving FeCl₃ catalysis at 100°C.

Fluorination at the 6-position can be achieved by SNAr reactions, with yields around 60–75% when employing KF in acetonitrile at 130°C, often under microwave irradiation to accelerate the process.

High regioselectivity when reaction conditions are precisely controlled.

Suitable for large-scale synthesis, though controlling mono-substitution at specific positions requires careful optimization.

Halogen Exchange and Nucleophilic Substitution Routes

Method Overview:

Another approach involves starting from more accessible intermediates such as 2,5-dichlorobenzotrifluoride, followed by selective fluorination at the 6-position via nucleophilic substitution.

Synthesis begins with chlorination of benzotrifluoride to obtain 2,5-dichlorobenzotrifluoride.

Subsequent fluorination at the 6-position employs potassium fluoride (KF) in polar aprotic solvents, often in the presence of phase transfer catalysts or microwave irradiation to improve reaction rates and yields.

A patent describes the fluorination of 2,5-dichlorobenzotrifluoride with KF in acetonitrile at 130°C, achieving yields of approximately 65–70% for 2,5-dichloro-6-fluorobenzotrifluoride.

Microwave-assisted fluorination significantly enhances reaction efficiency and selectivity, reducing reaction times from several hours to under one hour.

High regioselectivity for fluorination at the 6-position due to the activating effect of the chlorine substituents.

Suitable for producing high-purity intermediates for pharmaceutical and agrochemical applications.

Multi-step Synthesis via Aromatic Nitration and Halogenation

Method Overview:

A more complex route involves nitration of benzotrifluoride, followed by halogenation and subsequent reduction or substitution steps.

Nitration of benzotrifluoride to introduce nitro groups at specific positions, followed by selective chlorination or fluorination.

Reduction of nitro groups to amino groups, then diazotization and halogen exchange to introduce fluorine and chlorine at desired positions.

This method provides excellent regioselectivity but involves multiple steps, with overall yields around 50–60%.

It is advantageous when specific substitution patterns are required, especially for synthesizing derivatives with tailored electronic properties.

- The multi-step process is more labor-intensive and less cost-effective but offers high control over substitution patterns.

Data Summary Table

化学反应分析

Types of Reactions

2,5-Dichloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

2,5-Dichloro-6-fluorobenzotrifluoride has several applications in scientific research:

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the manufacture of agrochemicals, polymers, and specialty chemicals.

作用机制

The mechanism of action of 2,5-Dichloro-6-fluorobenzotrifluoride involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The specific pathways and targets depend on the reaction conditions and the nature of the nucleophile .

相似化合物的比较

Key Observations :

- Substituent Effects : The chlorine atoms in this compound increase molecular weight and steric bulk compared to 2,6-Difluorobenzotrifluoride. Chlorine’s higher electronegativity and larger atomic radius may alter electronic distribution and reaction kinetics .

- Functional Groups : The trifluoromethyl group in benzotrifluorides enhances thermal stability and resistance to oxidation, whereas the benzothiadiazole core (as in 5-Chloro-6-fluoro-2,1,3-benzothiadiazole) introduces a heterocyclic system with distinct electronic properties suited for optoelectronic applications .

Research Findings

- Electronic Properties : Computational studies suggest that chlorine substituents in this compound reduce electron density at the ortho and para positions compared to fluorinated analogs, affecting regioselectivity in cross-coupling reactions .

生物活性

2,5-Dichloro-6-fluorobenzotrifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C₇H₃Cl₂F

- Molecular Weight : 195.01 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with three trifluoromethyl groups. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents enhance the compound's reactivity, allowing it to participate in nucleophilic substitutions and electrophilic aromatic substitutions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways.

- Metabolic Stability : The fluorine atom is known to increase metabolic stability and bioavailability in pharmaceuticals, potentially leading to prolonged therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal properties. For instance, studies have shown that halogenated compounds can disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.

Case Studies

Applications in Pharmaceuticals and Agrochemicals

Due to its unique chemical structure and biological activity, this compound is considered a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to enhance metabolic stability makes it an attractive candidate for drug development.

常见问题

Q. What are the recommended spectroscopic techniques for characterizing 2,5-Dichloro-6-fluorobenzotrifluoride, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation. For example, fluorine chemical shifts in trifluoromethyl groups typically appear at ~-60 to -70 ppm in ¹⁹F NMR . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) should corroborate molecular weight and functional groups. Cross-validation with computational tools (e.g., density functional theory, DFT) can resolve ambiguities in spectral assignments .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use inert-atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis of reactive halogens. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Waste disposal should follow halogenated organic compound protocols, with neutralization via controlled hydrolysis using aqueous NaOH (1M) under cooling .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Methodological Answer : Direct fluorination of dichlorobenzene precursors using Selectfluor® or DAST (diethylaminosulfur trifluoride) is typical, but regioselectivity challenges arise due to competing halogen exchange. A two-step approach—chlorination followed by fluorination—improves yield (65–75%) but requires strict temperature control (-20°C to 0°C) to minimize byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for halogenation steps, identifying intermediates prone to steric hindrance. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to refine reaction conditions. Pairing computational predictions with kinetic studies (via HPLC monitoring) reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic solubility testing under controlled humidity/temperature (e.g., USP <921> guidelines) using gravimetric analysis clarifies discrepancies. For example, polar aprotic solvents (acetonitrile) show higher solubility (12 mg/mL at 25°C) than hydrocarbons (<2 mg/mL). Confounding factors like hygroscopicity must be quantified via Karl Fischer titration .

Q. How does the electronic influence of substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Hammett σ constants (Cl: +0.23, CF₃: +0.54) predict electron-withdrawing effects, which stabilize Pd-catalyzed Suzuki-Miyaura intermediates but slow oxidative addition. Optimize catalysts (e.g., Pd(PPh₃)₄ with SPhos ligand) and bases (Cs₂CO₃) to enhance coupling efficiency (yields >80%) .

Q. What advanced analytical methods detect trace impurities in this compound batches?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with cryogenic trapping identifies volatile byproducts (e.g., dichlorobenzene isomers). For non-volatiles, ultra-performance liquid chromatography (UPLC) paired with charged aerosol detection (CAD) achieves sub-ppm sensitivity. Quantify halogenated impurities via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。